molecular formula C12H22N2O3 B14779050 tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B14779050
M. Wt: 242.31 g/mol
InChI Key: OQERNDOJQQSAJJ-FFFFSGIJSA-N
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Description

tert-Butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a furo[3,4-c]pyrrole ring system and an aminomethyl group. The presence of the tert-butyl ester group adds to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine, followed by cyclization to form the furo[3,4-c]pyrrole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

tert-Butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furo[3,4-c]pyrrole ring system can participate in π-π interactions and other non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is unique due to its specific ring structure and the presence of both an aminomethyl group and a tert-butyl ester group. This combination of functional groups provides distinct reactivity and stability, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-4-9-5-16-8-12(9,6-13)7-14/h9H,4-8,13H2,1-3H3/t9?,12-/m1/s1

InChI Key

OQERNDOJQQSAJJ-FFFFSGIJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2COC[C@]2(C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COCC2(C1)CN

Origin of Product

United States

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